2-(5-chloro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
2-(5-chloro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures such as extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-chloro-2-methoxybenzaldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-chloro-2-methoxybenzaldehyde, 5-chloro-2-methoxybenzoic acid.
Reduction: 2-(5-chloro-2-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxy and chlorine substituents on the phenyl ring may influence its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methoxyphenyl)ethan-1-one: This compound differs by having a ketone group instead of a hydroxyl group.
2-(4-methoxyphenyl)ethanol: This compound has a methoxy group at the 4-position instead of the 2-position and lacks the chlorine substituent.
Uniqueness
2-(5-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVCSLJWMJEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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